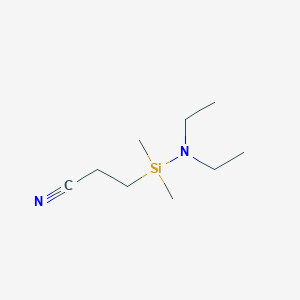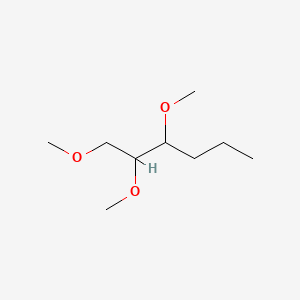
1,2,3-Trimethoxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethoxyhexane is an organic compound with the molecular formula C9H20O3 It is a derivative of hexane, where three methoxy groups are attached to the first, second, and third carbon atoms of the hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethoxyhexane can be synthesized through several methods. One common approach involves the methylation of 1,2,3-hexanetriol using methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Trimethoxyhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethoxyhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethoxyhexane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Trimethoxycyclohexane
- 2,2,3-Trimethylhexane
- 2,3,4-Trimethylhexane
Comparison: 1,2,3-Trimethoxyhexane is unique due to the presence of three methoxy groups on a linear hexane chain, which imparts distinct chemical and physical properties. In contrast, compounds like 2,2,3-trimethylhexane and 2,3,4-trimethylhexane have methyl groups as substituents, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
20637-29-0 |
|---|---|
Molekularformel |
C9H20O3 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1,2,3-trimethoxyhexane |
InChI |
InChI=1S/C9H20O3/c1-5-6-8(11-3)9(12-4)7-10-2/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
CYRZKNXBEJFRKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(COC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



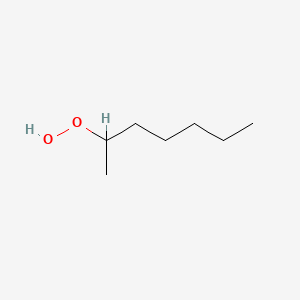
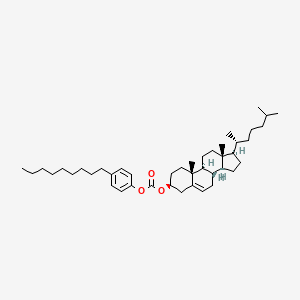
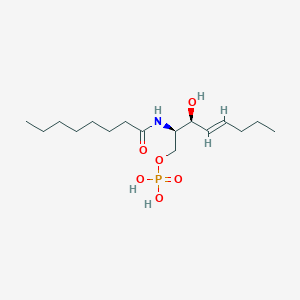
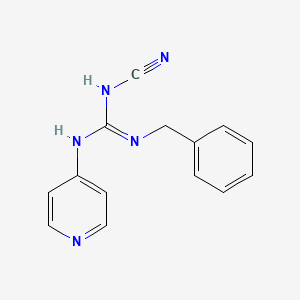
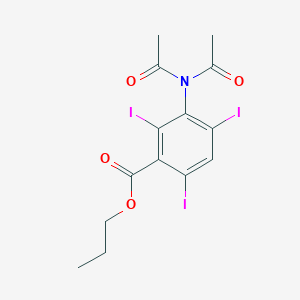
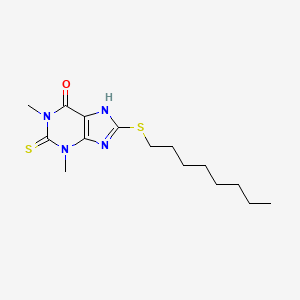
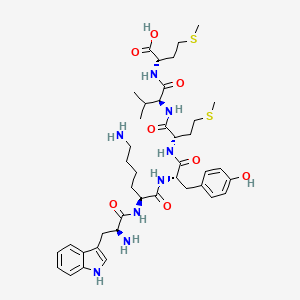
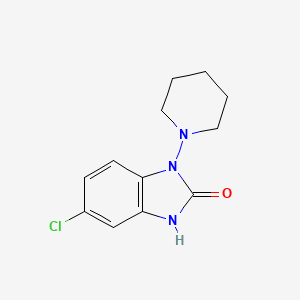



![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
